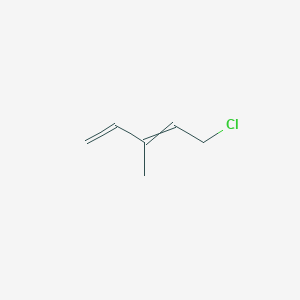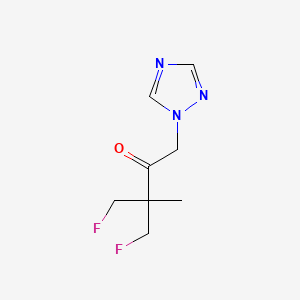
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method involves the bromination of 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Esters and amides of quinoline carboxylic acid.
科学研究应用
Chemistry: In chemistry, 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can target specific biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the quinoline scaffold is known to impart pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用机制
The mechanism of action of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . The compound can inhibit the function of certain enzymes by forming stable complexes, thereby affecting cellular processes and pathways .
相似化合物的比较
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethyl group on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
OUDREQGAEBEVHM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC(=C1)Br)NC(=CC2=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Naphthalen-1-yl)methylidene]butanedioic acid](/img/structure/B8608383.png)
![3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal](/img/structure/B8608392.png)




